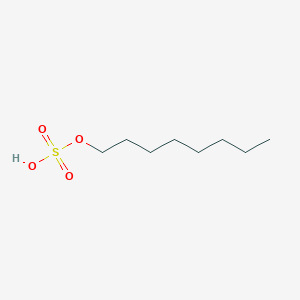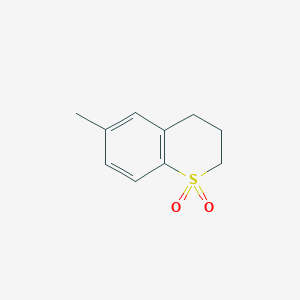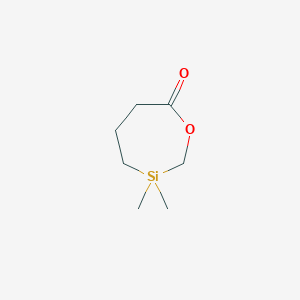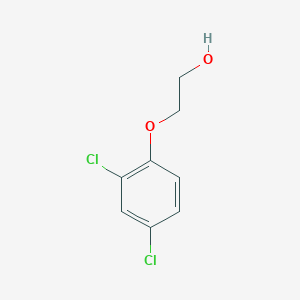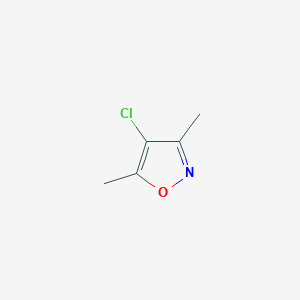
Phenyl acetylsalicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl acetylsalicylate, also known as acetylphenylsalicylate, is an organic compound with the molecular formula C15H12O4. It is a derivative of salicylic acid and is characterized by the presence of both phenyl and acetyl groups. This compound is known for its applications in various fields, including pharmaceuticals and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl acetylsalicylate can be synthesized through the esterification of salicylic acid with phenol in the presence of an acid catalyst. The reaction typically involves heating salicylic acid with phenol and an acid catalyst such as sulfuric acid or phosphoryl chloride . The reaction conditions include elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl acetylsalicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce salicylic acid and phenol.
Oxidation: This compound can be oxidized to form corresponding quinones and other oxidation products.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Hydrolysis: Salicylic acid and phenol.
Oxidation: Quinones and other oxidation derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Phenyl acetylsalicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to acetylsalicylic acid (aspirin).
Mechanism of Action
Phenyl acetylsalicylate exerts its effects by inhibiting the activity of the enzyme cyclooxygenase (COX). This inhibition prevents the formation of prostaglandins, which are substances that cause inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.
Comparison with Similar Compounds
Acetylsalicylic Acid (Aspirin): Both compounds share structural similarities and exhibit anti-inflammatory and analgesic properties.
Phenyl Salicylate: Similar in structure but lacks the acetyl group, leading to different reactivity and applications.
Salicylic Acid: The parent compound, which is less reactive and has different applications compared to its derivatives.
Uniqueness: Phenyl acetylsalicylate is unique due to the presence of both phenyl and acetyl groups, which confer distinct chemical properties and reactivity. Its dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
134-55-4 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
phenyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C15H12O4/c1-11(16)18-14-10-6-5-9-13(14)15(17)19-12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
PSBAIJVSCTZDDB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
Key on ui other cas no. |
134-55-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



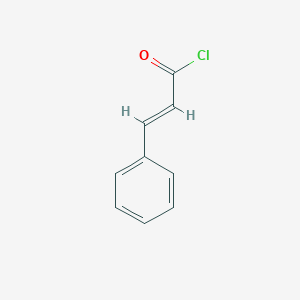
![(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B85820.png)
